Sulfate d’hydroxylammonium

Vue d'ensemble

Description

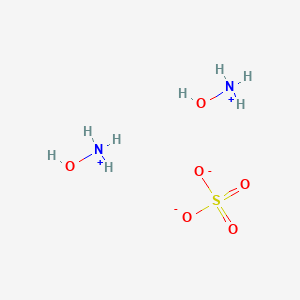

Hydroxylammonium sulfate (HAS) is an inorganic compound with the chemical formula H2SO4. It is a white, odorless, crystalline solid that is soluble in water. HAS is a strong acid, and is used in a variety of industrial and laboratory applications. HAS is also used in the synthesis of a variety of organic compounds, and has been studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Synthèse Organique

Le sulfate d’hydroxylammonium est largement utilisé en chimie organique pour la synthèse d’oximes à partir d’aldéhydes et de cétones . Cette réaction est cruciale pour la préparation de divers composés organiques, notamment les produits pharmaceutiques et les produits agrochimiques. De plus, il convertit les acides carboxyliques et leurs dérivés en acides hydroxamiques, qui sont importants pour la synthèse des inhibiteurs de la déformase peptidique, une classe d’antibiotiques .

Piégeage des Radicaux

En chimie des polymères, le this compound agit comme un piégeur de radicaux . Il termine les réactions de polymérisation radicalaire, ce qui est essentiel dans la fabrication des plastiques et du caoutchouc sans ramification ou réticulation indésirables. Cette propriété le rend également précieux comme antioxydant dans le caoutchouc naturel, empêchant la dégradation oxydative .

Agents Anti-Peau

Le composé est utilisé dans la production d’agents anti-peau . Ces agents sont ajoutés aux peintures et aux vernis pour empêcher la formation d’une peau sur la surface lorsqu’ils sont stockés pendant des périodes prolongées.

Industrie Textile

Dans l’industrie textile, le this compound est utilisé pour la mercerisation des fibres . Ce processus renforce les fibres et augmente leur affinité pour les teintures, ce qui donne des textiles plus lumineux et plus résistants à la décoloration.

Produits Chimiques Agricoles

Le this compound sert de précurseur pour la synthèse d’herbicides, d’insecticides et de régulateurs de croissance en agriculture . Sa réactivité avec divers composés organiques en fait un ingrédient clé dans la production de ces produits chimiques agricoles essentiels.

Applications Photographiques

Le composé trouve des applications en photographie comme stabilisateur des révélateurs couleur et comme additif dans l’émulsion des films couleur . Il contribue à maintenir la qualité et la cohérence du produit photographique.

Détection du Gaz Formaldéhyde

Le this compound peut être utilisé pour préparer un ruban adhésif en cellulose très sensible à la détection du gaz formaldéhyde . Cette application est particulièrement importante dans la surveillance environnementale et la sécurité au travail.

Analyse Quantitative

En chimie analytique, le this compound est utilisé pour la détermination quantitative du perchlorate dans les fluides biologiques par des méthodes spectrophotométriques

Mécanisme D'action

Hydroxylammonium sulfate, also known as Oxammonium sulfate, is a sulfuric acid salt of hydroxylamine . It is primarily used as an easily handled form of hydroxylamine, which is explosive when pure .

Target of Action

Hydroxylammonium sulfate primarily targets aldehydes, ketones, carboxylic acids and their derivatives, isocyanates, and nitriles . These compounds play crucial roles in various biochemical reactions and pathways.

Mode of Action

Hydroxylammonium sulfate interacts with its targets to facilitate several transformations:

- It converts aldehydes and ketones to oximes .

- It transforms carboxylic acids and their derivatives (e.g., esters) to hydroxamic acids .

- It changes isocyanates to N-hydroxyureas .

- It converts nitriles to amidoximes .

Pharmacokinetics

Its solubility in water (587 g/100 ml at 20 °C) suggests that it may have good bioavailability .

Result of Action

The primary result of Hydroxylammonium sulfate’s action is the transformation of target compounds into new forms, such as oximes, hydroxamic acids, N-hydroxyureas, and amidoximes . These transformations can have various molecular and cellular effects, depending on the specific context.

Action Environment

The action of Hydroxylammonium sulfate can be influenced by environmental factors. For instance, it begins to decompose at high temperatures (120 °C), with the reaction becoming exothermic above 138 °C . Metals, especially copper and its alloys and salts, can catalyze the decomposition of Hydroxylammonium sulfate . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the temperature and presence of certain metals in the environment.

Safety and Hazards

Hydroxylammonium sulfate may be corrosive to metals. It is harmful if swallowed or in contact with skin. It causes skin irritation and may cause an allergic skin reaction. It causes serious eye irritation. It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure if swallowed .

Orientations Futures

Hydroxylammonium sulfate is used in the production of anti-skinning agents, pharmaceuticals, rubber, textiles, plastics, and detergents . It is a radical scavenger that terminates radical polymerization reactions and serves as an antioxidant in natural rubber . It is a starting material for some insecticides, herbicides, and growth regulators . Future research may explore its potential uses in other industries.

Analyse Biochimique

Biochemical Properties

Hydroxylammonium sulfate plays a significant role in biochemical reactions. It is used in organic synthesis to convert aldehydes and ketones to oximes, carboxylic acids and their derivatives (e.g., esters) to hydroxamic acids, isocyanates to N-hydroxyureas, and nitriles to amidoximes

Cellular Effects

It is known to be a radical scavenger that terminates radical polymerization reactions and serves as an antioxidant in natural rubber . This suggests that it may have a protective effect against oxidative stress in cells.

Molecular Mechanism

The molecular mechanism of Hydroxylammonium sulfate involves its role in organic synthesis. It acts as a reducing agent, facilitating the conversion of various compounds into their reduced forms

Temporal Effects in Laboratory Settings

Hydroxylammonium sulfate is known to decompose at temperatures above 120 °C to sulfur trioxide, nitrous oxide, water, and ammonia . This suggests that it may have different effects over time in laboratory settings, particularly under conditions of high temperature.

Metabolic Pathways

Hydroxylammonium sulfate is involved in the Raschig hydroxylamine process, which involves the reduction of nitrite with bisulfite . This initially gives hydroxylamine disulfonate, which is hydrolyzed to Hydroxylammonium sulfate

Propriétés

IUPAC Name |

hydroxyazanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H4NO.H2O4S/c2*1-2;1-5(2,3)4/h2*2H,1H3;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYYSIDKAKXZEE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH3+]O.[NH3+]O.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NH2OH)2.H2SO4, H8N2O6S | |

| Record name | BIS(HYDROXYLAMINE) SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025424 | |

| Record name | Hydroxylamine sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

WHITE CRYSTALS OR POWDER. | |

| Record name | BIS(HYDROXYLAMINE) SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 58.7 | |

| Record name | BIS(HYDROXYLAMINE) SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.88 g/cm³ | |

| Record name | BIS(HYDROXYLAMINE) SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS RN |

10039-54-0 | |

| Record name | Hydroxylamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYLAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49KP498D4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(HYDROXYLAMINE) SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

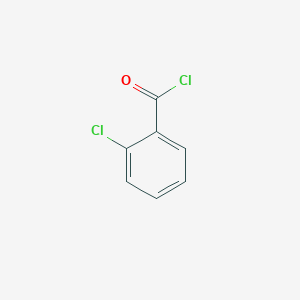

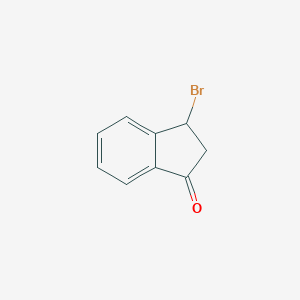

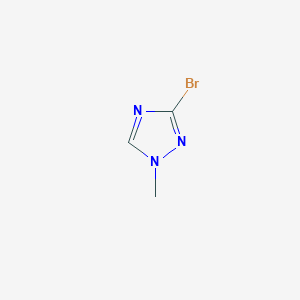

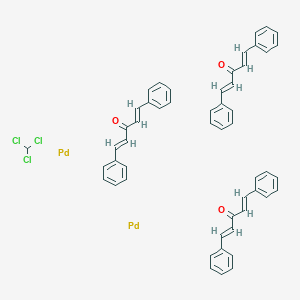

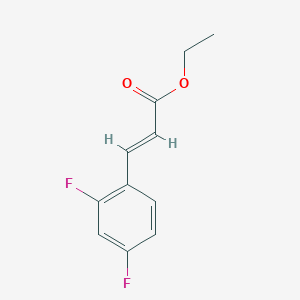

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

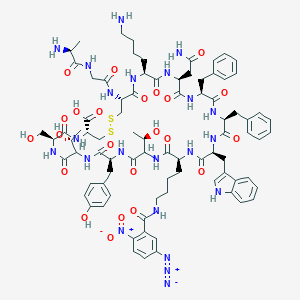

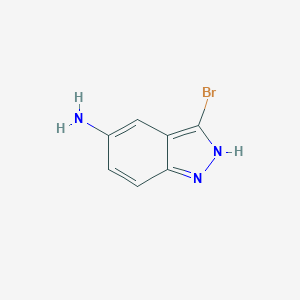

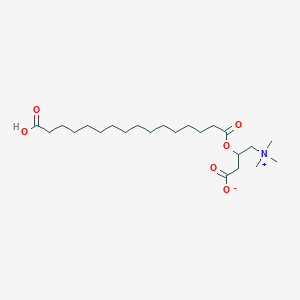

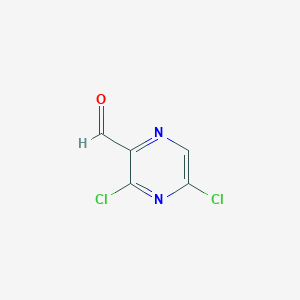

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)

![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)